

Bempedoic Acid: A Deep Dive into its Molecular Framework and Chemical Attributes

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Compound of Interest

Compound Name: *Bempedoic Acid*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bempedoic acid is a first-in-class, orally administered small molecule that has emerged as a significant therapeutic agent for the management of hypercholesterolemia, particularly in patients with statin intolerance.[1][2] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of **bempedoic acid**, intended for professionals in the fields of research, science, and drug development.

Molecular Structure and Chemical Properties

Bempedoic acid, systematically named 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid, is an alpha,omega-dicarboxylic acid.[3] Its structure features a 15-carbon aliphatic chain with methyl groups at positions 2 and 14, and a hydroxyl group at position 8. The molecular formula of **bempedoic acid** is $C_{19}H_{36}O_5$, and it has a molecular weight of 344.49 g/mol.[2]

Table 1: Physicochemical and Pharmacokinetic Properties of **Bempedoic Acid**

Property	Value	Reference
IUPAC Name	8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid	[3]
Molecular Formula	C ₁₉ H ₃₆ O ₅	[2]
Molecular Weight	344.49 g/mol	[2]
Melting Point	88-91 °C	N/A
logP	4.47	[2]
Water Solubility	-2.935 (log mol/L)	[2]
Appearance	White to off-white crystalline powder	N/A
IC ₅₀ (for LDL-C reduction)	3.17 µg/mL	[4]
IC ₅₀ (cholesterol synthesis in hepatocytes)	10 µM (for bempedoic acid-CoA)	[5]
T _{max} (Time to peak plasma concentration)	~3.5 hours	[6]
Half-life (t _{1/2})	21 ± 11 hours	[6]
Apparent Volume of Distribution (Vd/F)	18 L	[6]
Plasma Protein Binding	99.3%	[6]
Metabolism	Primarily hepatic glucuronidation of bempedoic acid and its active metabolite	[7]
Excretion	Approximately 70% in urine and 30% in feces, mainly as metabolites	[7][8]

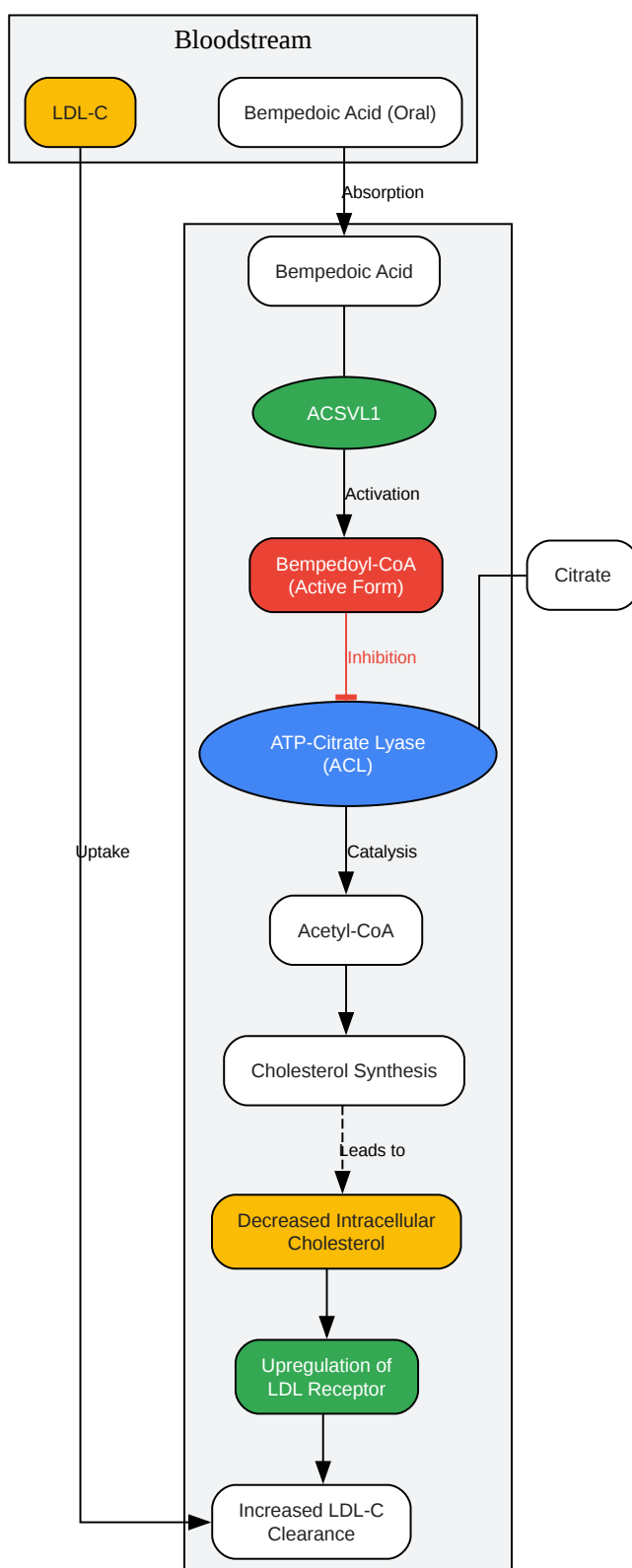
Mechanism of Action: A Targeted Approach to Cholesterol Synthesis

Bempedoic acid is a prodrug that undergoes activation primarily in the liver to its active form, bempedoyl-CoA.[7][8] This activation is catalyzed by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1), which is highly expressed in the liver but absent in skeletal muscle.[8] This liver-specific activation is a key factor in **bempedoic acid**'s favorable muscle safety profile compared to statins.[8]

The primary pharmacological target of bempedoyl-CoA is ATP-citrate lyase (ACL), an enzyme that functions upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1] ACL catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.[9] By inhibiting ACL, **bempedoic acid** reduces the supply of acetyl-CoA, a fundamental building block for the synthesis of both cholesterol and fatty acids.[8][9]

The reduction in intracellular cholesterol levels in hepatocytes leads to the upregulation of the low-density lipoprotein (LDL) receptor on the cell surface.[6] This, in turn, enhances the clearance of LDL-cholesterol (LDL-C) from the bloodstream, thereby lowering plasma LDL-C levels.[6][7]

In addition to its primary mechanism of ACL inhibition, **bempedoic acid** has also been shown to activate AMP-activated protein kinase (AMPK), which may contribute to its beneficial effects on glucose metabolism and inflammation.[8]



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Mechanism of action of **bempedoic acid**.

Experimental Protocols

Quantification of Bempedoic Acid by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the simultaneous determination of **bempedoic acid** in pharmaceutical dosage forms.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software.
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with pH adjusted to 2.1 with orthophosphoric acid) in a specified ratio (e.g., 80:20 v/v). The mobile phase should be filtered and degassed.
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min
 - Injection volume: 10 µL
 - Column temperature: Ambient
 - Detection wavelength: 224 nm
- Standard Solution Preparation:
 - Accurately weigh a known amount of **bempedoic acid** reference standard.
 - Dissolve in a suitable diluent (e.g., the mobile phase) to prepare a stock solution of known concentration.
 - Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 90-720 µg/mL).
- Sample Preparation:
 - Weigh and finely powder a representative number of tablets.

- Transfer an amount of powder equivalent to a single dose of **bempedoic acid** into a volumetric flask.
- Add a portion of the diluent, sonicate to dissolve the active ingredient, and then dilute to volume with the diluent.
- Filter the solution through a 0.45 µm syringe filter before injection.
- Analysis:
 - Inject the standard solutions to establish the calibration curve.
 - Inject the sample solutions.
 - The concentration of **bempedoic acid** in the sample is determined by comparing its peak area to the calibration curve.

ATP-Citrate Lyase (ACL) Inhibition Assay

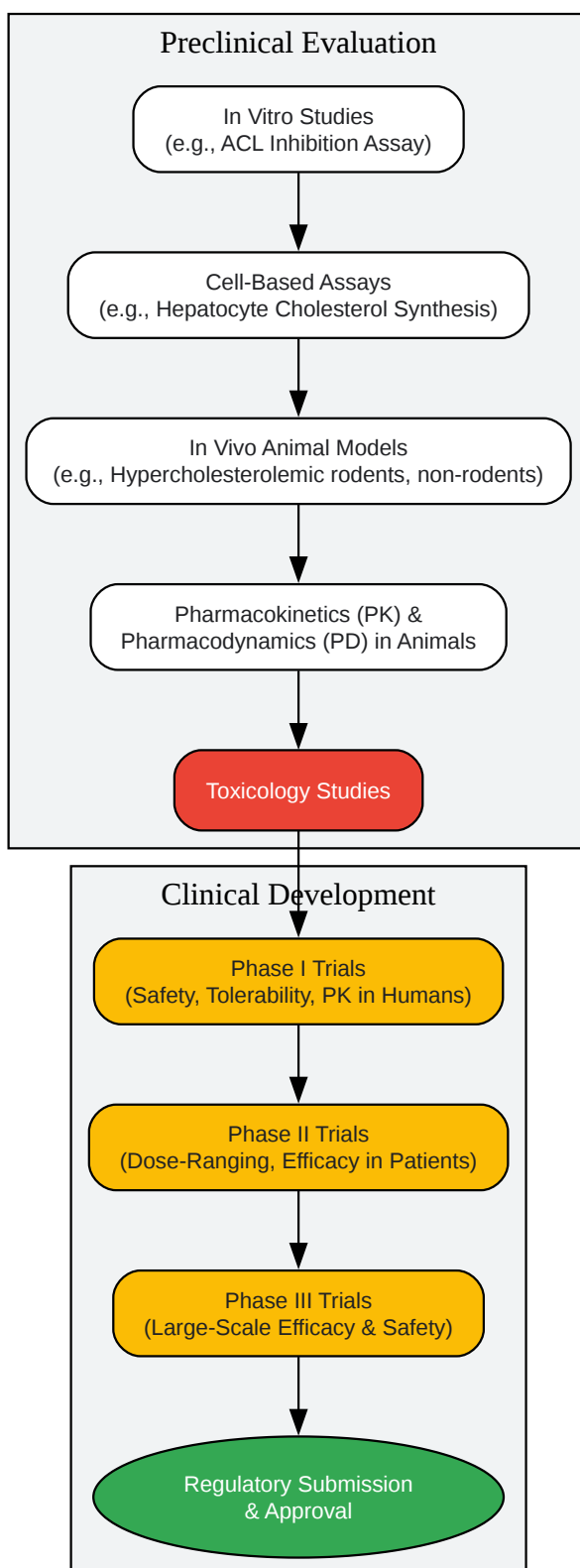
This protocol describes a general enzymatic assay to determine the inhibitory activity of **bempedoic acid** (in its active CoA form) on ACL. This is often a coupled-enzyme assay.

- Principle: The activity of ACL is measured by monitoring the production of one of its products, oxaloacetate. The oxaloacetate is then used as a substrate by malate dehydrogenase (MDH) in the presence of NADH. The oxidation of NADH to NAD⁺ is monitored as a decrease in absorbance at 340 nm.
- Reagents and Materials:
 - Recombinant human ACL enzyme
 - Malate dehydrogenase (MDH)
 - Substrates: Citrate, Coenzyme A (CoA), ATP
 - Cofactor: MgCl₂
 - NADH

- Assay buffer (e.g., Tris-HCl with DTT)
- Bempedoyl-CoA (test inhibitor)
- 96-well UV-transparent microplates
- Microplate spectrophotometer
- Procedure:
 - Prepare a reaction mixture containing assay buffer, ATP, CoA, MgCl₂, NADH, and MDH.
 - Add varying concentrations of the inhibitor (bempedoyl-CoA) to the wells of the microplate. Include a control with no inhibitor.
 - Add the ACL enzyme to all wells.
 - Initiate the reaction by adding the substrate, citrate, to all wells.
 - Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
- Data Analysis:
 - Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Illustrative Experimental Workflow

The following diagram outlines a typical preclinical to clinical workflow for the evaluation of a novel lipid-lowering agent like **bempedoic acid**.



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Typical drug development workflow for **bempedoic acid**.

Conclusion

Bempedoic acid represents a valuable addition to the armamentarium for managing hypercholesterolemia. Its unique, liver-specific mechanism of action through the inhibition of ATP-citrate lyase provides an effective strategy for lowering LDL-C, with a reduced risk of muscle-related side effects. This technical guide has provided a detailed overview of its molecular structure, chemical properties, and the experimental protocols used in its evaluation, offering a foundational resource for the scientific and drug development communities.

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